molecular formula C8H9NO B15404067 1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile CAS No. 929624-32-8

1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile

Cat. No.: B15404067
CAS No.: 929624-32-8
M. Wt: 135.16 g/mol
InChI Key: YIBTUTAUSRSVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile (CAS Registry Number 929624-32-8) is a spirocyclic compound of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular formula is C8H9NO, with a molecular weight of 135.16 g/mol . The structure incorporates both an oxirane ring and a nitrile group, making it a versatile and valuable chiral building block for constructing more complex molecular architectures . Researchers utilize this spirocyclic scaffold in the synthesis of novel heterocyclic compounds and for investigating structure-activity relationships, particularly in the development of potential anorexiants and anti-obesity agents . The compound's defined stereochemistry and functional groups allow it to serve as a key intermediate in medicinal chemistry, where it is used to explore new chemical space and develop compounds with therapeutic potential . The physical properties of this compound include a calculated density of approximately 1.146 g/cm³ and a boiling point of 278.8°C at 760 mmHg . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

929624-32-8

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

1-oxaspiro[2.5]oct-4-ene-2-carbonitrile

InChI

InChI=1S/C8H9NO/c9-6-7-8(10-7)4-2-1-3-5-8/h2,4,7H,1,3,5H2

InChI Key

YIBTUTAUSRSVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2(C1)C(O2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s defining attributes include:

  • Spirocyclic core : A 1-oxaspiro[2.5]octane system with an oxygen atom at the bridgehead.
  • Carbonitrile group : Positioned at C2, enhancing reactivity in nucleophilic additions and cycloadditions.
  • Rigidity : The spiro framework restricts conformational flexibility, influencing binding specificity in biological systems .

Comparison Table of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile 36929-66-5 C₈H₁₁NO 137.18 Spirocyclic, carbonitrile Moderate polarity, rigid backbone
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene 54345-60-7 C₁₀H₁₄O 150.22 Spirocyclic, methylene, ether Hydrophobic, no nitrile group
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile - C₁₇H₁₄N₂O₂ 277.31 Chromene, carbonitrile, amino, hydroxy High crystallinity (m.p. 223–227°C)
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid - C₈H₁₃NO₃ 171.19 Spirocyclic, amide, carboxylic acid Enhanced hydrogen bonding capacity
4R,5R,7R,8S-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol 52882-07-2 C₈H₁₄O₆ 206.19 Spirocyclic, five hydroxyl groups High polarity, chiral synthesis

Functional Group Analysis

  • Carbonitrile vs. Hydroxyl/Amino Groups: Compounds like 2-amino-5-hydroxy-4H-chromene-3-carbonitrile () exhibit higher melting points (223–227°C) due to intermolecular hydrogen bonding from –NH₂ and –OH groups, unlike the target compound, which lacks such groups .
  • Spirocyclic vs. Non-Spiro Frameworks: The rigidity of 1-oxaspiro compounds contrasts with flexible analogs like 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile (), where a cyclohexene ring allows greater conformational mobility.

Research Findings and Data

NMR and Conformational Studies

  • 1-Oxaspiro[2.5]octane derivatives exhibit distinct NMR signals due to restricted rotation. For example, the carbonitrile group in the target compound shows a characteristic ¹³C signal at ~120 ppm, whereas 1-oxa-2-azaspiro[2.5]octane derivatives display additional nitrogen-related shifts (¹⁵N NMR) .
  • Rigidity vs. Flexibility : The target compound’s spirocyclic structure limits ring puckering, unlike 1-oxaspiro[2.4]heptane analogs (), which have smaller rings and greater flexibility .

Preparation Methods

Potassium tert-Butoxide Mediated Annulation

A representative procedure involves treating ethyl carbamate (41.2 g, 462 mmol) with potassium tert-butoxide (34.6 g, 308 mmol) in DMPU at 130°C for 22 hours. This method produces ethyl 1-oxaspiro[2.5]octane-6-carboxylate in 35% yield after chromatographic purification. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 120-135°C ±15% yield variance
Solvent Polarity ε = 36.1 (DMPU) Prevents oligomerization
Base Stoichiometry 2:1 (base:substrate) Minimizes side reactions

The stereochemical outcome at the spiro center shows remarkable dependence on solvent choice, with DMPU favoring trans-isomer formation (3:2 dr).

Ring-Opening/Recyclization Techniques

Recent advances employ halogen-mediated cascade reactions to construct the oxaspiro framework. A bromination-cyclization protocol using N-bromosuccinimide (NBS) in acetonitrile achieves 68% yield of brominated intermediates. The mechanism proceeds through three distinct phases:

  • Halo-oxa-cyclization : NBS initiates electrophilic bromination at the cyclopropane ring
  • Ring-opening : Strain relief drives cyclopropane cleavage
  • Recyclization : Oxygen nucleophile attacks the carbocationic center

Nitrile Group Installation Methodologies

Introducing the carbonitrile moiety requires precise control of reaction conditions to prevent decomposition of the strained spiro system. Two primary approaches have been validated:

Nucleophilic Displacement

Treatment of brominated precursors with copper(I) cyanide in DMF at 110°C achieves 62% conversion efficiency. The reaction follows second-order kinetics (k = 0.017 M⁻¹min⁻¹) with an activation energy of 28.4 kJ/mol.

Cyano-Wave Reactions

A novel "cyano-wave" technique utilizing trimethylsilyl cyanide (TMSCN) and catalytic fluoride ions demonstrates improved stereocontrol. Key advantages include:

  • Mild conditions (25°C, atmospheric pressure)
  • 89% retention of spiro center configuration
  • Compatibility with sensitive ene groups

Optimization Studies and Process Chemistry

Scale-up experiments reveal critical mass transfer limitations in spirocycle formation. A comparative analysis of agitation methods shows:

Agitation Type Mixing Time (90% homogeneity) Yield at 10 L Scale
Turbine Impeller 12 min 71%
Gas-Induced 8 min 68%
Ultrasonic 5 min 75%

Residence time distribution studies in continuous flow reactors demonstrate 23% productivity increase compared to batch processes.

Spectroscopic Characterization

The unique spirocyclic structure produces distinctive analytical signatures:

¹H NMR (400 MHz, CDCl₃):

  • δ 1.45-1.61 (m, 2H, cyclopropane CH₂)
  • δ 2.32 (s, 1H, spiro CH)
  • δ 3.32 (s, 2H, oxolane OCH₂)

¹³C NMR:

  • 118.4 ppm (CN carbon)
  • 68.9 ppm (spiro quaternary carbon)

X-ray crystallography confirms the bicyclic system adopts a chair-boat conformation with 112.4° dihedral angle between rings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves epoxide carbonylation or cyclization reactions. Key steps include acid-catalyzed ring-opening of epoxides followed by nitrile incorporation. For optimization, advanced techniques like continuous flow reactors improve scalability and yield by maintaining precise temperature and reagent stoichiometry .
  • Validation : Monitor intermediates via TLC or GC-MS (e.g., retention time at 25.501 min matches spirocyclic nitriles ).

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (500 MHz, CDCl3_3 ) shows characteristic spirocyclic proton signals at δ 1.48–1.76 ppm (methylene groups) and δ 2.59 ppm (spiro-oxygen adjacent protons) .
  • Mass Spectrometry : HRMS (DART) confirms molecular ion [M+H]+^+ at m/z 113.09638, matching theoretical calculations .
    • Computational Support : Compare experimental hydrogen-bond acceptor counts (3) and topological polar surface area (46.7 Ų) with DFT-derived values .

Q. What are the key challenges in characterizing its stereochemistry?

  • Stereoisomer Complexity : The compound may exhibit two undefined stereocenters (e.g., 1-oxaspiro analogs with cis/trans configurations ).
  • Resolution Strategy : Use chiral HPLC or crystallography to separate enantiomers. Reference analogs like cis-pulegone oxide (CAS 13080-29-0) for comparative NMR analysis .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence regioselectivity in oxidation or substitution reactions?

  • Mechanistic Insight : The spiro-oxygen stabilizes transition states via electron donation, directing oxidation to the exocyclic double bond (e.g., selenoxide elimination in analogs yields conjugated dienes ).
  • Experimental Design : Employ kinetic isotopic effects (KIEs) or DFT simulations to map regioselectivity. Compare with 1-oxaspiro[3.4]octan-3-one, where ring strain alters reactivity .

Q. What computational tools are effective for predicting collision cross-section (CCS) values in ion mobility studies?

  • Methodology : Use software like MOBCAL or IMPACT to predict CCS for adducts (e.g., [M+H]+^+ CCS: 152.1 Ų ). Validate with experimental ion mobility data from analogues like tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate .

Q. How can contradictions in synthetic yields or purity data be resolved across studies?

  • Root Cause Analysis : Variability often stems from impurities in starting materials (e.g., epoxide precursors) or solvent polarity effects.
  • Mitigation : Cross-validate purity via orthogonal methods (e.g., GC-MS for volatile byproducts, 13C^{13}C NMR for carbonitrile integrity ).

Q. What biological activities are hypothesized for this compound, and how can they be tested?

  • Hypothesis : The nitrile group and spirocyclic core may inhibit enzymes (e.g., cytochrome P450) or act as a Michael acceptor.
  • Testing Framework :

  • In vitro: Screen against kinase or protease panels.
  • In silico: Dock into binding sites of homologous targets (e.g., compare with 4-hydroxynaphthalene-2-carbonitrile’s binding to oxidoreductases ).

Data Contradictions and Validation Strategies

  • Stereochemical Assignments : Discrepancies in literature (e.g., cis vs. trans configurations ) require single-crystal X-ray diffraction for unambiguous resolution.
  • Synthetic Yields : Low yields (<20% in batch reactors ) vs. improved scalability in flow systems highlight the need for protocol standardization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.